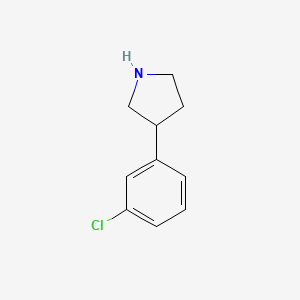

3-(3-Chlorophenyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSUFJMIMCTWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592920 | |

| Record name | 3-(3-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914299-59-5 | |

| Record name | 3-(3-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Chlorophenyl Pyrrolidine and Its Derivatives

Direct Cyclization Approaches from Precursors

Direct cyclization is a common strategy for synthesizing pyrrolidine (B122466) rings. This approach involves the cyclization of precursors that already contain both the chlorophenyl and amine functionalities. smolecule.com One method involves the cyclocondensation between succinic acid analogs and amines. For instance, 2-(3-chlorophenyl)succinic acid can serve as a key precursor, which is then reacted with an amine to form the pyrrolidine ring through intramolecular dehydration.

Another direct approach utilizes the reaction of an aryl nitrile with a Grignard reagent, followed by quenching with an alcohol and subsequent cyclization. rsc.org Additionally, indium(III) triflate has been used to catalyze a cascade reaction between α,α,γ-trichloroaldimines and terminal alkynes, leading to the formation of 2-alkynyl-3,3-dichloropyrrolidines through spontaneous cyclization of the intermediate trichloropropargylic amines. rsc.org

| Precursor 1 | Precursor 2 | Reagents/Catalyst | Product | Reference |

| 2-(3-chlorophenyl)succinic acid | Methylamine (B109427) | Toluene (B28343) or xylene (reflux) | 3-(3-chlorophenyl)-1-methylpyrrolidine-2,5-dione | |

| Aryl nitrile | Grignard reagent | Dry THF, Dry MeOH | Pyrrolidine derivative | rsc.org |

| α,α,γ-Trichloroaldimine | Terminal alkyne | Indium(III) triflate | 2-Alkynyl-3,3-dichloropyrrolidine | rsc.org |

| 3-chloroaniline | maleic anhydride | Anhydrous toluene (reflux) | 3-(3-chlorophenyl)pyrrolidine-2,5-dione intermediate |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like pyrrolidines. nih.gov This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. nih.gov

For the synthesis of this compound derivatives, a tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence has been developed. nih.gov This one-pot process involves the reaction of an aldehyde with an arylamine and a pyrimidine (B1678525) derivative in the presence of a reducing agent like sodium borohydride. nih.gov

Biocatalytic reductive amination has also emerged as a powerful tool. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. acs.orgacs.org For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine has been achieved on a preparative scale with high yield and excellent enantioselectivity using a transaminase. acs.orgresearchgate.net

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Product | Key Features | Reference |

| Aldehyde | Arylamine | Sodium borohydride, p-toluenesulfonic acid | Amine-containing pyrimidine | One-pot tandem reductive amination/SNAr sequence | nih.gov |

| ω-chloroketone | Transaminase (ATA-117-Rd6) | Isopropylamine (IPA), Pyridoxal 5'-phosphate (PLP) | (R)-2-(p-chlorophenyl)pyrrolidine | High yield (84%) and enantioselectivity (>99.5% ee) on a 300 mg scale | acs.orgresearchgate.net |

Multi-step Reaction Sequences for Pyrrolidine Ring Formation

Complex pyrrolidine derivatives are often synthesized through multi-step reaction sequences that allow for precise control over the final structure.

Utilization of Substituted Benzoic Acids and Thionyl Chloride

One such sequence begins with a substituted benzoic acid, such as 3-chlorobenzoic acid. chemicalbook.com The process involves the following key steps:

Esterification of the benzoic acid with an alcohol in the presence of thionyl chloride. chemicalbook.com

Subsequent reaction with sodium hydride in tetrahydrofuran. chemicalbook.com

Acid-mediated hydrolysis. chemicalbook.com

A final reduction step using a reducing agent like sodium tetrahydroborate. chemicalbook.com

This multi-step approach provides a pathway to 2-(3-chlorophenyl)pyrrolidine. chemicalbook.com

| Starting Material | Key Reagents | Number of Steps | Final Product | Reference |

| 3-Chlorobenzoic acid | Thionyl chloride, Sodium hydride, Hydrogen chloride, Sodium tetrahydroborate | 4 | 2-(3-Chloro-phenyl)-pyrrolidine | chemicalbook.com |

Sequential Reductions and Acid-Mediated Steps

The synthesis of certain pyrrolidine-2,5-dione derivatives can involve a series of reductions and acid-mediated cyclizations. For example, a patented method describes the reaction of malic acid with methylamine to form an intermediate, which is then oxidized and chlorinated to yield the desired product. While this specific patent was for a related compound, the principles can be adapted.

Organocatalytic and Asymmetric Synthesis Routes

The demand for enantiomerically pure compounds has driven the development of organocatalytic and asymmetric synthetic methods for pyrrolidines. nih.gov These methods often utilize small organic molecules as catalysts to achieve high levels of stereocontrol. nih.gov

Catalytic Asymmetric One-Pot 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides

A powerful strategy for the stereoselective synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govrsc.org This method allows for the rapid construction of complex, chiral N-heterocycles. bohrium.com Azomethine ylides, which are 1,3-dipoles, react with various dipolarophiles in the presence of a chiral catalyst to produce highly functionalized pyrrolidines with excellent enantioselectivity and diastereoselectivity. nih.govcjcatal.comresearchgate.net

These reactions are often catalyzed by metal complexes with chiral ligands, such as copper(I) or silver(I) complexes with ligands like TF-BiphamPhos. bohrium.com This approach has been successfully applied to the synthesis of spiropyrrolidines and other complex pyrrolidine structures. nih.govcjcatal.com The versatility of this method is highlighted by its ability to generate multiple stereoisomers from the same starting materials by varying the catalyst or reaction conditions. rsc.org

Organocatalytic Doubly Annulative Approaches to Fused Pyrrolidine Scaffolds

Organocatalytic cascade reactions provide an efficient means to construct complex molecular architectures from simple precursors in a single operation. One such strategy involves a doubly annulative approach to generate fused pyrrolidine scaffolds. While not directly reported for the synthesis of this compound itself, this methodology offers a powerful tool for the creation of intricate pyrrolidine-containing structures.

A notable example is the synthesis of 3,4-dihydrocoumarin derivatives bearing a fused pyrrolidine ring. organic-chemistry.orgsci-hub.st This reaction proceeds via a Brønsted base-catalyzed cascade reaction between β,γ-unsaturated-α-ketophosphonates and imines derived from various salicylaldehydes and diethyl aminomalonate. organic-chemistry.org In this process, both the pyrrolidine ring and the δ-lactone ring of the 3,4-dihydrocoumarin framework are constructed from acyclic starting materials. organic-chemistry.org The reaction demonstrates high enantio- and diastereoselectivity. organic-chemistry.org

Another variation of this doubly annulative strategy utilizes α,β-unsaturated butenolides and imines derived from salicylaldehydes and α-amino-γ-lactones. sci-hub.st This approach also involves a [3+2]-dipolar cycloaddition to form the pyrrolidine ring, followed by a butenolide-ring-opening reaction to introduce the 3,4-dihydrocoumarin framework, yielding polycyclic compounds with excellent chemical and stereochemical outcomes. sci-hub.st

These organocatalytic methods highlight the potential for creating diverse and complex pyrrolidine-containing molecules. Although a direct application to synthesize simple 3-arylpyrrolidines like this compound is not the primary focus of these reported methods, the underlying principles of forming the pyrrolidine ring through cycloaddition could be adapted for such purposes.

Ring-Closing Metathesis Strategies in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has become a powerful and widely used method in organic synthesis for the construction of various unsaturated rings, including pyrrolidines. nih.gov This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, to form a cycloalkene and volatile ethylene (B1197577) gas, which drives the reaction to completion. nih.gov

A pertinent example is the synthesis of 3-phenylpyrrolidine (B1306270) from N-diallyl sulfonamide derivatives. organic-chemistry.orgsci-hub.se The synthesis commences with the reaction of benzenesulfonyl chloride with diallylamine (B93489) to form the corresponding N-diallyl sulfonamide. organic-chemistry.org This diene then undergoes ring-closing metathesis using Grubbs' catalyst to afford the 2,5-dihydropyrrole derivative. organic-chemistry.org Subsequent intramolecular Heck reaction and reduction of the double bond, followed by deprotection, yields the desired 3-phenylpyrrolidine. organic-chemistry.org This strategy could be adapted for the synthesis of this compound by starting with an appropriately substituted aryl sulfonamide.

The RCM reaction is valued for its functional group tolerance and its applicability to the synthesis of a wide range of ring sizes. nih.gov The reaction can be used to produce chiral pyrrolidine derivatives, as demonstrated in the synthesis of (2S,3R,4S)-3,4-dihydroxyproline from chiral allylamines derived from enantiomerically enriched epoxy alcohols. nih.gov

| RCM Substrate Type | Catalyst | Product | Key Features |

| N-diallyl sulfonamide | Grubbs' Catalyst | 3-Aryl-2,5-dihydropyrrole | Precursor to 3-arylpyrrolidines organic-chemistry.org |

| Unsaturated chiral allylamines | Grubbs' Catalyst | Cyclic allylamines | Enantioselective synthesis of substituted prolines nih.gov |

| Diene with secondary allylic alcohol | Ruthenium-based catalysts | Cyclic ether | Potential for side reactions like isomerization nih.govmdpi.com |

Palladium-Catalyzed Reactions for Pyrrolidine Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of pyrrolidine derivatives.

A direct and efficient method for the synthesis of 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. nih.govdntb.gov.uanih.gov This process involves the reaction of an N-alkylpyrroline with an aryl halide in the presence of a palladium catalyst to deliver the 3-arylpyrrolidine product directly. dntb.gov.uanih.gov This method is notable for its broad substrate scope and its ability to produce drug-like molecules in a single step from readily available precursors. dntb.gov.uanih.gov For instance, the reaction has been used to synthesize 1-propyl-3-arylpyrrolidines, which are known to be potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. dntb.gov.ua

Another powerful palladium-catalyzed method is the arylation of N-Boc-pyrrolidine. organic-chemistry.org This enantioselective approach relies on the sparteine-mediated deprotonation of N-Boc-pyrrolidine, followed by transmetalation with zinc chloride and a subsequent Negishi coupling with an aryl bromide. organic-chemistry.org This one-pot synthesis produces a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org While this method targets the 2-position, modifications could potentially direct the arylation to the 3-position.

Furthermore, palladium-catalyzed [3+2] cycloaddition reactions between vinylcyclopropanes and imines provide a flexible route to polysubstituted pyrrolidines. sci-hub.st A synergistic catalytic system combining a palladium catalyst with a phosphoric acid has been shown to effectively engage N-aryl and N-benzyl imines in this cycloaddition, yielding a variety of pyrrolidine derivatives. sci-hub.st In one instance, a 2′-(3-Chlorophenyl)-substituted spiro-pyrrolidine was synthesized in high yield using this methodology. sci-hub.st

| Reaction Type | Substrates | Catalyst System | Product Type | Key Findings |

| Hydroarylation | N-Alkyl pyrroline, Aryl halide | Palladium catalyst | 3-Arylpyrrolidine | Direct, single-step synthesis of drug-like molecules. dntb.gov.uanih.gov |

| α-Arylation | N-Boc-pyrrolidine, Aryl bromide | Pd(OAc)₂, tBu₃P-HBF₄, Sparteine, ZnCl₂ | 2-Aryl-N-Boc-pyrrolidine | Enantioselective, one-pot synthesis with high yields. organic-chemistry.org |

| [3+2] Cycloaddition | Vinylcyclopropane, Imine | Pd(PPh₃)₄, Phosphoric Acid | Polysubstituted pyrrolidine | Synergistic catalysis enables the use of N-aryl imines. sci-hub.st |

Mitsunobu Reaction for Pyrrolidine Derivative Construction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and nitrogen-containing moieties, with inversion of configuration. chemrxiv.orgacs.orgnih.gov The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemrxiv.org

This reaction is particularly useful for the synthesis of chiral pyrrolidine derivatives from readily available chiral hydroxypyrrolidines. The hydroxyl group at the 3-position of a pyrrolidine can be displaced by a nucleophile, such as a phenol, to introduce an aryl ether linkage. The synthesis of (R)-3-(2-chlorophenoxy)pyrrolidine hydrochloride, a structural isomer of the target compound, has been achieved using a Mitsunobu reaction between tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate and 4-hydroxy-3-chlorophenol.

While a direct synthesis of this compound via a Mitsunobu reaction involving a Grignard-type reagent is not the standard application of this reaction, a plausible pathway would involve the reaction of a suitable 3-hydroxypyrrolidine derivative with a nucleophilic source of the 3-chlorophenyl group under modified Mitsunobu conditions. However, the more conventional approach would be the introduction of a 3-chlorophenoxy group as described above.

The reaction proceeds through the formation of a phosphonium (B103445) intermediate from the alcohol and the phosphine/azodicarboxylate mixture, which is then displaced by the nucleophile in an Sₙ2 fashion. acs.org This results in a clean inversion of the stereocenter at the alcohol-bearing carbon. acs.org

| Reagents | Function | Typical Examples |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) chemrxiv.org |

| Nucleophile | Displaces the activated alcohol | Carboxylic acids, Phenols, Imides, Sulfonamides nih.govnih.gov |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) chemrxiv.org |

Chemical Reactivity and Derivatization Strategies

N-Alkylation Reactions of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation reactions. ambeed.com This is a common strategy to introduce various substituents, thereby modifying the compound's physicochemical and biological properties. smolecule.com

One prevalent method for N-alkylation is reductive amination. This reaction involves treating 3-(3-chlorophenyl)pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. For instance, reaction with an appropriate aldehyde in the presence of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the corresponding N-alkylated derivative in high yield. nih.gov Another approach involves direct alkylation using alkyl halides. For example, reacting the pyrrolidine with 1-bromo-3-chloropropane (B140262) in the presence of a base like sodium hydroxide (B78521) can introduce a 3-chloropropyl group onto the nitrogen atom. globalresearchonline.net

Advanced, metal-free catalytic systems have also been developed for N-alkylation. One such method utilizes polynaphthoquinone as a catalyst for the direct N-alkylation of amines with alcohols, operating under basic conditions at elevated temperatures. rsc.org While not specific to this compound, this methodology represents a modern approach applicable to secondary amines.

Microwave-assisted synthesis offers a rapid and efficient alternative for N-alkylation. Reactions of arylamines with alkyl halides in water under microwave irradiation have been shown to produce mono-N-alkylated products with high selectivity and yield. researchgate.net For example, the reaction of anilines with 1,4-dibromobutane (B41627) under these conditions leads to the formation of N-arylpyrrolidines. researchgate.net

Table 1: Examples of N-Alkylation Reactions

| Alkylating Agent | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Aldehyde | NaBH(OAc)₃ | N-Alkylpyrrolidine | nih.gov |

| 1-Bromo-3-chloropropane | NaOH | N-(3-chloropropyl)pyrrolidine | globalresearchonline.net |

| Alcohol | Polynaphthoquinone, t-BuOK | N-Alkylpyrrolidine | rsc.org |

| Alkyl Halide | Microwave (in water) | N-Alkylpyrrolidine | researchgate.net |

Reduction Reactions of Aromatic Moieties within Derivatives

The chlorophenyl group of this compound derivatives can be subjected to reduction reactions, although this can be challenging. Catalytic hydrogenation is a common method for reducing aromatic rings, but it can also affect other functional groups. For instance, the late-stage deprotection of a benzyl (B1604629) group via high-temperature catalytic hydrogenation in a complex synthesis proved to be a low-yield step, highlighting the potential for undesirable side reactions. nih.gov The presence of a chlorine substituent on the aromatic ring makes it susceptible to dehalogenation during catalytic hydrogenation, which is a known issue in the synthesis of related compounds like sertraline (B1200038). google.com

Despite these challenges, specific conditions can be employed to achieve the desired reduction. In the synthesis of sertraline from a related naphthalenimine intermediate, catalytic hydrogenation using palladium on calcium carbonate (Pd/CaCO₃) under low hydrogen pressure was used to reduce the imine and affect the dichlorophenyl moiety. google.com The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction and avoid undesired side reactions like dehalogenation. nih.govgoogle.com

Rearrangement Reactions of the Pyrrolidine Core

Rearrangement reactions involving the pyrrolidine core itself are less common for this specific compound but are known within the broader class of N-heterocycles. Sigmatropic rearrangements, such as the rsc.orgrsc.org-Claisen rearrangement, are powerful tools for forming carbon-carbon bonds and modifying ring structures. clockss.org For example, the thermal Claisen rearrangement of aryl allyl ethers leads to the formation of substituted phenols, which can then cyclize to form new heterocyclic systems. clockss.org

Another type of rearrangement is the Fries rearrangement, which involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid. wikipedia.org While these are not direct rearrangements of the 3-arylpyrrolidine skeleton itself, they represent strategies that could be applied to derivatives containing appropriate functional groups. For instance, a derivative of this compound bearing an allyloxy or phenolic ester group on the aromatic ring could potentially undergo such rearrangements to create more complex structures. clockss.orgwikipedia.org The outcome of these reactions, particularly the regioselectivity (ortho vs. para substitution), is often dependent on reaction conditions like temperature. wikipedia.org

Functionalization of Preformed Pyrrolidine Rings

Beyond N-alkylation, the preformed pyrrolidine ring can be functionalized at its carbon atoms. researchgate.netnih.gov Catalytic C-H activation and functionalization have emerged as powerful strategies for the direct installation of substituents onto the pyrrolidine ring. scispace.com This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules.

For example, rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboroxines has been shown to produce 3-arylpyrrolidines with high enantioselectivity. acs.org While this builds the 3-arylpyrrolidine core, similar metal-catalyzed C-H functionalization methods can be envisioned for the further substitution of an existing this compound ring. Cobalt-based catalytic systems have also been developed for the enantioselective intramolecular radical alkylation of C(sp³)-H bonds to construct α-substituted chiral pyrrolidines from acyclic precursors. scispace.com These advanced methods highlight the potential for selective modification at positions C2, C4, and C5 of the pyrrolidine ring.

Hydrolysis and Methylation Reactions for Analog Synthesis

The synthesis of analogs of this compound often involves the modification of derivatives through reactions like hydrolysis and methylation. For instance, ester or amide functionalities attached to the core structure can be hydrolyzed to reveal carboxylic acids or amines, which can then be used for further derivatization. In one study, the hydrolysis of coumarin (B35378) derivatives, followed by methylation, was used to generate a library of compounds for biological screening. researchgate.net

Methylation is a key reaction for modifying the properties of a molecule. The installation of a "magic methyl" group can significantly alter a compound's metabolic stability and binding affinity. rsc.org Methylation can be achieved at various positions. N-methylation of the pyrrolidine nitrogen is straightforward, as seen in the synthesis of sertraline where a nitrone intermediate is reduced to form the N-methyl amine. nih.govresearchgate.net C-H methylation of the aromatic ring or the pyrrolidine ring is more complex but can be achieved using modern catalytic methods, often employing directing groups to guide the methylation to a specific position. rsc.org For example, Pd-catalyzed ortho-methylation of acetanilides has been well-documented. rsc.org Such strategies could be applied to derivatives of this compound to create novel analogs.

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is a cornerstone in the analysis of 3-(3-Chlorophenyl)pyrrolidine, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, analysis of closely related compounds, such as its N-substituted and dione (B5365651) derivatives, provides expected chemical shift ranges.

For the ¹H NMR spectrum, the protons on the aromatic ring of the 3-chlorophenyl group are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons of the pyrrolidine (B122466) ring, being aliphatic, would resonate in the upfield region, generally between δ 2.0 and 4.0 ppm. The exact splitting patterns and coupling constants would depend on the specific substitution and stereochemistry of the pyrrolidine ring.

In the ¹³C NMR spectrum, the carbon atoms of the 3-chlorophenyl ring would produce signals in the aromatic region (δ 120-145 ppm). The carbon attached to the chlorine atom would have its chemical shift influenced by the halogen's electronegativity. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the spectrum. For instance, in the related compound 3-(3-chlorophenyl)-1-phenylpyrrolidine-2,5-dione, the pyrrolidine ring carbons appear at approximately δ 45.5 and δ 36.9 ppm, while the aromatic carbons resonate between δ 125 and 139 ppm. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ ppm) for this compound Moieties Based on Analogous Compounds Data extrapolated from analyses of related pyrrolidine derivatives.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference Compound for Data |

|---|---|---|---|

| Aromatic Protons | 7.1 - 7.5 (m) | - | 1-(3-chlorophenyl)pyrrolidine-2,5-dione rsc.org |

| Pyrrolidine Protons | 2.0 - 4.0 (m) | - | General range for pyrrolidines |

| Aromatic Carbons | - | 125 - 140 | 3-(3-chlorophenyl)-1-phenylpyrrolidine-2,5-dione rsc.org |

These spectroscopic techniques are often used in tandem (e.g., 2D NMR experiments like COSY and HSQC) to resolve overlapping signals and unambiguously assign proton and carbon signals, which is especially useful in complex substituted pyrrolidine systems.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrations include C-H stretching from the aromatic ring and the aliphatic CH₂ groups of the pyrrolidine ring. Furthermore, C-N stretching of the pyrrolidine amine and C=C stretching vibrations within the aromatic ring would be visible. In related compounds like 1-(3-chlorophenyl)-pyrrolidine-3,4-dione, characteristic peaks are observed for CH₂ stretching (2936 cm⁻¹), aromatic C=C stretching (1507.42 cm⁻¹), and C-N stretching (1242.19 cm⁻¹). derpharmachemica.com For the parent compound, a characteristic N-H stretching vibration would be expected around 3200-3400 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Frequencies based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference/Note |

|---|---|---|

| N-H Stretch (secondary amine) | 3200 - 3400 | Expected for pyrrolidine ring |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic for phenyl groups |

| C-H Stretch (Aliphatic) | 2850 - 2960 | From pyrrolidine CH₂ groups derpharmachemica.com |

| C=C Stretch (Aromatic) | 1450 - 1600 | From chlorophenyl ring derpharmachemica.com |

| C-N Stretch (Aliphatic amine) | 1200 - 1250 | From pyrrolidine ring derpharmachemica.com |

Attenuated Total Reflectance (ATR) FT-IR is a common modern variant that simplifies sample handling. spectrabase.com

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. For this compound, the molecular formula is C₁₀H₁₂ClN, which corresponds to a molecular weight of 181.66 g/mol . amadischem.com

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can validate the molecular formula with high accuracy by providing an exact mass. mdpi.com For example, ESI-MS analysis of a related pyrrolidine derivative showed the protonated molecule [M+H]⁺, confirming its molecular weight. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from a mixture before detection, confirming purity and identity. mdpi.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further confirming the presence of a single chlorine atom in the molecule.

Raman spectroscopy provides information on molecular vibrations that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would show characteristic bands for the C-C skeletal vibrations of both the phenyl and pyrrolidine rings. It is also a useful technique for in-line monitoring to track the progress of a chemical reaction in real-time. The analysis of related molecules shows that FT-Raman can effectively characterize the structural features of complex heterocyclic systems. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Crystallographic Analysis for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While the crystal structure of this compound itself is not publicly documented, data from highly analogous compounds offer significant insight into its expected solid-state conformation.

For instance, crystallographic analysis of related pyrrolidine derivatives shows that the phenyl ring is typically planar, while the five-membered pyrrolidine ring often adopts an envelope or twisted conformation to minimize steric strain. vulcanchem.com A detailed study on a complex spiro derivative, 4'-(3-Chlorophenyl)-1-methyl-1H-indole-3-spiro-2'-pyrrolidine-3'-spiro-2''-indan-2,1'',3''-trione, provides precise structural parameters for a molecule containing the 3-chlorophenyl-pyrrolidine core. crystallography.netcrystallography.net

Table 3: Crystallographic Data for the Closely Related Compound 4'-(3-Chlorophenyl)-1-methyl-1H-indole-3-spiro-2'-pyrrolidine-3'-spiro-2''-indan-2,1'',3''-trione

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₆H₁₉ClN₂O₃ | crystallography.netcrystallography.net |

| Crystal System | Triclinic | crystallography.net |

| Space Group | P -1 | crystallography.net |

| a (Å) | 7.8394 | crystallography.net |

| b (Å) | 11.676 | crystallography.net |

| c (Å) | 11.8628 | crystallography.net |

| α (°) | 85.657 | crystallography.net |

| β (°) | 89.752 | crystallography.net |

| γ (°) | 83.726 | crystallography.net |

This data illustrates the power of X-ray diffraction in providing an exact atomic-level map of a molecule, which is the gold standard for structural confirmation.

Single Crystal X-ray Diffraction (XRD) for Bond Lengths, Angles, and Stereochemistry

Application of Complementary Analytical Techniques for Structural Assignment

Beyond single-crystal X-ray diffraction, a suite of complementary analytical techniques is essential for the complete structural assignment and confirmation of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy provide crucial, corroborating data.

For related pyrrolidine compounds, ¹H NMR spectroscopy is used to confirm the positions of protons on the pyrrolidine and phenyl rings. High-resolution mass spectrometry (HRMS) serves to validate the molecular weight and elemental composition by providing a precise mass measurement. nih.gov For chiral versions of the compound, optical rotation measurements are also critical to confirm the stereochemistry. nih.gov The synthesis of pyrazole (B372694) derivatives using (3-chlorophenyl)hydrazine (B1595953) hydrochloride as a precursor has been confirmed using ¹H NMR, ¹³C NMR, and mass spectral analysis, underscoring the standard application of these methods in characterizing structures containing the 3-chlorophenyl moiety. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrrolidine (B122466) derivatives. Methods such as B3LYP are commonly paired with basis sets like 6-31G* or 6-311++G(d,p) to perform these calculations. researchgate.netresearchgate.net Such theoretical models are instrumental in analyzing the molecule's geometry and electronic characteristics in its ground state. iucr.org

The initial step in theoretical analysis involves the optimization of the molecular geometry to find the lowest energy conformation. mdpi.com This process calculates the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule. The resulting optimized structures provide key data on bond lengths, bond angles, and dihedral angles. For pyrrolidine-containing compounds, DFT-optimized geometries have been shown to be in good agreement with experimental data obtained from X-ray crystallography. tandfonline.comresearchgate.net The stability of the optimized structure is typically confirmed by ensuring that all calculated vibrational frequencies are real (i.e., not imaginary). researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 3-(3-Chlorophenyl)pyrrolidine Note: This table presents typical, illustrative values for a 3-substituted pyrrolidine ring based on computational studies of related molecules. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (pyrrolidine) | ~1.47 Å |

| Bond Length | C-C (pyrrolidine) | ~1.54 Å |

| Bond Angle | C-C-N (pyrrolidine) | ~104-106° |

| Dihedral Angle | Ring Puckering | Variable (see Conformational Analysis) |

Following geometry optimization, vibrational frequency analysis is performed. researchgate.net This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum on the potential energy surface, and it predicts the molecule's infrared (IR) and Raman spectra. ijates.com Theoretical vibrational wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. researchgate.net Analysis of these spectra allows for the assignment of specific vibrational modes, such as stretching and bending of the N-H, C-H, and C-Cl bonds, which are characteristic of the molecule's functional groups. researchgate.net

Table 2: Assignment of Characteristic Vibrational Frequencies for this compound based on DFT Calculations of Related Compounds

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Pyrrolidine | ~3180 - 3350 | ijates.com |

| Aromatic C-H Stretch | Chlorophenyl | ~3050 - 3150 | researchgate.net |

| Aliphatic C-H Stretch | Pyrrolidine | ~2850 - 2980 | researchgate.net |

| C-N Stretch | Pyrrolidine | ~1150 | ijates.com |

| C-Cl Stretch | Chlorophenyl | ~600 - 800 | ijates.com |

Molecular Geometry Optimization

Conformational Analysis and Pseudorotation Dynamics

The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, where the ring dynamically puckers into various conformations. nih.govresearchgate.net The most common conformations are the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of a plane). Computational studies are crucial for mapping these conformational landscapes.

To understand the dynamics of the pyrrolidine ring, potential energy surface (PES) scans are performed. readthedocs.io These calculations systematically change specific dihedral angles within the molecule to map the energy changes associated with conformational transitions. researchgate.netresearchgate.net This allows for the identification of stable conformers (energy minima) and the transition states (energy maxima) that separate them. readthedocs.io For example, studies on the closely related 3-(4-fluorophenyl)pyrrolidine (B131291) have used DFT to identify two dominant conformers (envelope and twisted) with a relatively low energy barrier of approximately 3 kcal/mol between them, indicating rapid interconversion at room temperature.

Table 3: Common Pyrrolidine Ring Conformations and Their Characteristics

| Conformation | Description | Relative Stability |

|---|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. Can be N-endo, N-exo, etc., depending on the out-of-plane atom. | Often a low-energy conformer. researchgate.net |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Often a transition state or a shallow energy minimum. |

The presence and spatial orientation of substituents on the pyrrolidine ring significantly influence its preferred conformation and pseudorotation pathway. nih.gov For this compound, the bulky chlorophenyl group at the C3 position will sterically favor a pseudo-equatorial orientation to minimize non-bonded interactions. The electronegativity of the substituent can also exert an inductive effect, influencing the ring's puckering. nih.gov Computational studies on related substituted pyrrolidines have shown that the substituent's nature alters the energy balance between different envelope and twist forms. The orientation of the pyrrolidine ring relative to the chlorophenyl ring is also a key structural feature, with the two rings typically being non-coplanar. frontiersin.orgmdpi.com

Potential Energy Surface Scans

Electronic Structure Characterization

DFT calculations provide a wealth of information about the electronic properties of this compound. Key descriptors include the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For the related compound 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione, DFT calculations revealed a HOMO-LUMO gap of approximately 4.5 eV, suggesting moderate reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. iucr.org It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. iucr.org In this compound, negative potential is expected around the nitrogen atom and the chlorine atom, while positive potential would be localized on the pyrrolidine N-H proton. iucr.org

Table 4: Calculated Electronic Properties for a Representative Chlorophenyl-Substituted Heterocycle Note: These values are based on published data for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol and serve as an illustration of typical electronic parameters.

| Electronic Property | Definition | Illustrative Value (eV) | Reference |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.270 | iucr.org |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.201 | iucr.org |

| Energy Gap (η) | (E(LUMO) - E(HOMO)) / 2 | 2.035 | iucr.org |

| Ionization Potential (IP) | -E(HOMO) | 6.270 | iucr.org |

| Electron Affinity (A) | -E(LUMO) | 2.201 | iucr.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecular system. iucr.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.nettandfonline.com

Computational studies on related pyrrolidine-2,5-dione derivatives show that the HOMO and LUMO are often located on the aromatic rings and the succinimide (B58015) ring. tandfonline.com For instance, in N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety, the presence of a chlorine atom as a withdrawing group can enhance the electron-accepting affinity of the molecule. tandfonline.com

Global reactivity descriptors, derived from FMO energies, provide further insight. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S). iucr.org

Table 1: Representative FMO and Global Reactivity Descriptors for a Related Chlorophenyl Compound (Data based on (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol)

| Parameter | Value (eV) | Formula |

| EHOMO | -6.270 | - |

| ELUMO | -2.201 | - |

| Energy Gap (ΔE) | 4.069 | ELUMO - EHOMO |

| Ionization Potential (IP) | 6.270 | -EHOMO |

| Electron Affinity (EA) | 2.201 | -ELUMO |

| Electronegativity (χ) | 4.236 | (IP + EA) / 2 |

| Chemical Hardness (η) | 2.035 | (IP - EA) / 2 |

| Chemical Softness (S) | 0.246 | 1 / (2η) |

Source: iucr.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concept. uni-muenchen.de This method is highly effective for investigating intramolecular bonding, interactions between bonds, and charge transfer or conjugative interactions within a molecular system. researchgate.netmaterialsciencejournal.org

The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E2) associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is calculated using second-order perturbation theory. materialsciencejournal.org A large E2 value indicates a strong interaction between the electron donor and acceptor, signifying greater intramolecular hyperconjugation and stabilization of the system. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface displays the three-dimensional charge distribution of a molecule, providing a visual guide to its relative polarity. nih.govresearchgate.net

The map uses a color scale to denote different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and favorable for nucleophilic attack. researchgate.net

Green: Denotes regions of neutral or zero potential. researchgate.net

For a molecule like this compound, the MEP map is expected to show a negative potential region (red) around the electronegative chlorine atom and the nitrogen atom of the pyrrolidine ring, making them likely sites for electrophilic interaction. tandfonline.comresearchgate.net Conversely, the hydrogen atoms of the pyrrolidine's N-H group would exhibit a positive potential (blue), indicating a site for nucleophilic interaction. researchgate.net MEP analysis is instrumental in understanding intermolecular interactions, particularly hydrogen bonding, and predicting how a molecule will interact with biological targets. nih.gov

Localization Function (ELF) and Local Orbital Locator (LOL) Functions

The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a three-dimensional space. aps.orglabinsights.nl It provides a clear picture of chemical bonding, distinguishing between covalent bonds, ionic bonds, and lone pairs of electrons. aps.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org A value of 0.5 corresponds to the electron-gas-like Pauli repulsion, while lower values suggest regions of low electron density. aps.orgresearchgate.net

The Local Orbital Locator (LOL) function offers a complementary perspective, providing clear and distinct representations of both bonding and lone-pair regions. nih.gov Topological analysis of ELF and LOL maps can reveal the nature of chemical bonds and the distribution of electrons within a molecule. nih.gov For structures containing pyrrolidine rings, these analyses can help characterize the covalent C-C, C-N, and C-H bonds, as well as the lone pair on the nitrogen atom. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. sci-hub.sesci-hub.se This approach calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital, and the oscillator strengths (ƒ), which relate to the intensity of the absorption bands. sci-hub.seacs.org

TD-DFT calculations on related molecules, such as halo chalcone (B49325) hybrids and 1,3,5-triazine (B166579) compounds, have shown excellent agreement between theoretical predictions and experimental UV-Vis spectra. sci-hub.sesci-hub.se The calculations can be performed in both the gas phase and in various solvents to understand how the electronic environment affects the absorption properties. sci-hub.seresearchgate.net For a molecule like this compound, TD-DFT would be used to predict its maximum absorption wavelength (λmax) and identify the specific electronic transitions involved, such as π → π* or n → π* transitions. nih.govresearchgate.net

Theoretical Prediction of Drug-Likeness Properties

The "drug-likeness" of a compound is an assessment of whether it possesses properties that would make it a likely candidate for an orally active drug in humans. Several computational models are used for this prediction, with Lipinski's Rule of Five being one of the most common. mdpi.comijpsonline.com This rule establishes criteria for molecular properties that influence absorption and permeation. mdpi.com

A compound is generally considered drug-like if it meets the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Veber's rule adds further criteria related to molecular flexibility and polarity:

Number of rotatable bonds (NRB) ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų mdpi.com

Computational analysis of this compound shows that it adheres to these rules, suggesting favorable pharmacokinetic properties for oral bioavailability. nih.gov Studies on related N-substituted pyrrolidine-2,5-dione derivatives also confirm their compliance with these rules, indicating their potential as drug-like candidates. tandfonline.com

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Value | Lipinski/Veber Criteria | Compliance |

| Molecular Formula | C₁₀H₁₂ClN | - | - |

| Molecular Weight | 181.66 g/mol | ≤ 500 | Yes |

| XLogP3 | 2.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Rotatable Bond Count | 1 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | ≤ 140 Ų | Yes |

Source: nih.gov

Biological Activity and Pharmacological Research of 3 3 Chlorophenyl Pyrrolidine Derivatives

Anticonvulsant Properties in Epilepsy Models

The anticonvulsant effects of 3-(3-chlorophenyl)pyrrolidine derivatives have been extensively studied using various animal models of epilepsy. These studies aim to identify compounds with broad-spectrum activity against different types of seizures.

Efficacy in Maximal Electroshock Seizure (MES) Tests

The maximal electroshock (MES) test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures. Several derivatives of this compound have shown significant activity in this model.

A series of N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones were synthesized and evaluated for their anticonvulsant properties. nih.gov In the MES test, some of these molecules displayed a promising anticonvulsant profile. nih.govresearchgate.net Notably, N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione and N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione were among the most active compounds, with ED₅₀ values of 21.4 mg/kg and 28.83 mg/kg, respectively. nih.govresearchgate.net

Further research on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also revealed anticonvulsant activity in the MES test. nih.govmdpi.com Preliminary screenings at a fixed dose of 100 mg/kg showed that several compounds offered at least 25% protection in mice. nih.gov One of the most active substances, a 3-(2-chlorophenyl) derivative, demonstrated a more favorable ED₅₀ value compared to the reference drug, valproic acid. nih.govmdpi.com

Table 1: Efficacy of this compound Derivatives in the MES Test

| Compound | ED₅₀ (mg/kg) | Reference |

|---|---|---|

| N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione | 21.4 | nih.govresearchgate.net |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione | 28.83 | nih.govresearchgate.net |

Efficacy in Subcutaneous Pentylenetetrazole (scPTZ) Seizure Tests

The subcutaneous pentylenetetrazole (scPTZ) seizure test is used to identify compounds that can raise the seizure threshold and are potentially effective against myoclonic and absence seizures. uj.edu.plnih.gov Derivatives of this compound have been assessed in this model to determine their spectrum of anticonvulsant activity.

In a study of N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones, compounds were evaluated in the scPTZ test. nih.govresearchgate.net Similarly, selected 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives that showed activity in MES and 6-Hz tests were also assessed in the scPTZ model. nih.govmdpi.com For instance, one of the most active compounds from this series provided 50% protection in the scPTZ test at a dose of 100 mg/kg. nih.gov

Research on N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-diones also included evaluation in the scPTZ test. tandfonline.com The most active compounds in this series were N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione and N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, with the latter showing an ED₅₀ value of 72.59 mg/kg in the scPTZ test. tandfonline.com

Activity in Psychomotor Seizure Models (e.g., 6-Hz test)

The 6-Hz test is a model for psychomotor seizures and is particularly useful for identifying compounds effective against therapy-resistant partial seizures. uj.edu.plresearcher.life Several this compound derivatives have demonstrated efficacy in this model.

Selected N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones were tested in the 6-Hz psychomotor seizure test. nih.gov One derivative, N-[{4-(2-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione, showed the highest protection with an ED₅₀ of 78 mg/kg. nih.govresearchgate.net

In a separate study, 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in the 6-Hz test at a current intensity of 32 mA. nih.govmdpi.com More potent activity was generally observed in this test compared to the MES test, with eight compounds showing anticonvulsant activity. nih.gov Four of these compounds exhibited significant protection of at least 50%. nih.gov The most active compound in this series protected 75% of the tested animals. nih.gov

Table 2: Efficacy of Selected this compound Derivatives in the 6-Hz Test

| Compound | Protection | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| N-[{4-(2-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione | Highest Protection | 78 | nih.govresearchgate.net |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 75% | 28.20 | nih.govmdpi.com |

Investigation of Neuronal Voltage-Sensitive Sodium and L-type Calcium Channel Interaction

To understand the potential mechanism of anticonvulsant action, researchers have investigated the interaction of active this compound derivatives with neuronal ion channels. nih.gov The modulation of voltage-sensitive sodium channels and L-type calcium channels is a known mechanism of action for many antiepileptic drugs. nih.govresearchgate.net

For the most active compounds in a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides, in vitro binding assays were conducted. nih.govmdpi.com The results suggest that the most probable molecular mechanism of action for the most active compound involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.govmdpi.comresearchgate.net

Similarly, to elucidate the mechanism of action for active N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-diones, their influence on Nav1.2 and L-type calcium channels was evaluated in vitro. tandfonline.com This line of investigation helps to build a more complete picture of the pharmacological profile of these compounds. tandfonline.com

Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. oatext.com Research has explored the potential of pyrrolidine (B122466) derivatives as DPP-IV inhibitors.

A study focused on novel pyrrolidine sulphonamide derivatives reported their in vitro antidiabetic activity through DPP-IV inhibition. semanticscholar.orgresearchgate.net Among the synthesized compounds, a 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide (B1369261) derivative showed appreciable DPP-IV inhibitory action, with an IC₅₀ value of 11.32 ± 1.59 µM. semanticscholar.orgresearchgate.net This finding suggests that the pyrrolidine-1-sulfonamide scaffold could be a promising starting point for the development of new DPP-IV inhibitors. semanticscholar.orgresearchgate.net

The design of new DPP-IV inhibitors has also involved replacing structural motifs of known potent inhibitors with other heterocyclic systems, including pyrrolidine. oatext.com One study investigated the effect of replacing a 2-benzyl-piperazine ring system with a 2-benzylpyrrolidine (B112527) ring. oatext.com The resulting compound was the most active inhibitor among the newly designed molecules in that series, with an IC₅₀ of 0.3 ± 0.03 µM. oatext.com

Table 3: In Vitro DPP-IV Inhibitory Activity of Pyrrolidine Derivatives

| Compound Type | IC₅₀ (µM) | Reference |

|---|---|---|

| 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide derivative | 11.32 ± 1.59 | semanticscholar.orgresearchgate.net |

| 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | oatext.com |

Neuroprotective Potential

The neuroprotective effects of this compound derivatives represent another promising area of research. Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of many neurodegenerative diseases.

Studies have suggested that some 3-(4-chlorophenyl)pyrrolidine (B56861) derivatives may offer protection against neuronal damage caused by oxidative stress. smolecule.com The activation of group III metabotropic glutamate (B1630785) (mGlu) receptors is a potential mechanism for neuroprotection, as it can reduce glutamatergic signaling and dampen neuronal excitability. wiley.com This activation can inhibit glutamate release and increase its uptake, as well as attenuate neuroinflammatory responses. wiley.com

While direct studies on the neuroprotective potential of this compound are less common, the known interactions of related compounds with neuronal targets involved in excitotoxicity provide a rationale for further investigation in this area. nih.govwiley.com

Serotonin (B10506) Receptor Ligand Research for Neurological Conditions

Derivatives of this compound have been a focal point of research for their potential to modulate serotonergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. frontiersin.org The serotonin (5-HT) system, with its numerous receptor subtypes, presents a rich target for therapeutic intervention. researchgate.net

Research has particularly focused on the interaction of these derivatives with the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov The dual modulation of these two targets is a contemporary strategy in the development of more effective antidepressants. nih.gov For instance, certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives featuring a chlorophenyl moiety have been synthesized and evaluated for their affinity towards 5-HT1A receptors and their ability to inhibit serotonin reuptake. nih.gov

In one study, a series of novel 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were investigated. Within this series, compounds featuring a chlorophenyl substitution were assessed for their binding affinities. The research highlighted that specific substitutions on the indole (B1671886) ring of the pyrrolidine-2,5-dione scaffold could enhance binding to either the 5-HT1A receptor or SERT. nih.gov For example, compound 11 from this series, which incorporates a complex side chain, demonstrated high affinity for both the 5-HT1A receptor (Ki = 128.0 nM) and SERT (Ki = 9.2 nM), alongside activity at the D2 receptor. nih.gov Another compound, 4 , showed a desirable profile for triple reuptake inhibition, with a Ki of 47.0 nM for SERT. nih.gov

The interaction of these compounds with serotonin receptors is believed to be a key mechanism behind their potential therapeutic effects in neurological conditions. acs.org The 3-chlorophenyl group, in particular, is thought to play a crucial role in optimizing the binding of these derivatives to their target receptors. acs.org

Table 1: Serotonin Receptor and Transporter Binding Affinities of Selected Pyrrolidine Derivatives

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 11 | 5-HT1A Receptor | 128.0 |

| SERT | 9.2 | |

| D2 Receptor | 51.0 | |

| Compound 4 | SERT | 47.0 |

| NET | 167.0 | |

| DAT | 43% inhibition at 1 µM |

Data sourced from a study on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. nih.gov

Enzyme Inhibition Profiling

The this compound core has also been integrated into molecules designed to inhibit various enzymes, highlighting its versatility as a scaffold in drug discovery beyond neurological targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA mutations. nih.gov While direct research on this compound derivatives as PARP inhibitors is emerging, related structures have shown significant promise. For example, a potent PARP inhibitor, 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide , was discovered, which contains a chlorophenyl and a pyrrolidine moiety. nih.gov This compound demonstrated low nanomolar IC50 values against both PARP-1 and PARP-2, comparable to the established PARP inhibitor veliparib. nih.gov

Another related compound, N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide , has been noted for its potential as a PARP inhibitor based on the activity of structurally similar compounds. acs.org The 3-chlorophenyl group in these contexts is often explored for its electronic and steric properties that can enhance binding to the enzyme's active site.

Table 2: PARP Inhibition by a Pyrrolidine-Containing Compound

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP-1 | ~4 |

| PARP-2 | ~4 |

Data from a study on benzimidazole (B57391) carboxamide derivatives. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. mdpi.comnih.gov The this compound scaffold has been incorporated into various molecular frameworks to target these enzymes.

In one study, a series of tertiary amine derivatives of chlorochalcones were synthesized and evaluated for their cholinesterase inhibitory activity. tandfonline.com The compound 1-(5-(3-Chlorophenyl)-3-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one demonstrated inhibitory activity against AChE. tandfonline.comtandfonline.com The position of the chloro substituent on the phenyl ring was found to significantly influence the inhibitory potency and selectivity. tandfonline.com

Another study focused on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] and identified compounds with promising dual inhibition of AChE and BChE. nih.gov Specifically, the compound 4′-(4-Chlorophenyl)-5-methoxy-1′-methyl-1′′-phenyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]-2,2′′,5′′-trione (8e) showed IC50 values of 3.35 µM for AChE and 5.63 µM for BChE. nih.gov

Furthermore, benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates have been investigated, with the benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate showing moderate AChE inhibition with an IC50 of 46.35 µM. mdpi.com

Table 3: Cholinesterase Inhibition by Selected Pyrrolidine Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 4′-(4-Chlorophenyl)-5-methoxy-1′-methyl-1′′-phenyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine]-2,2′′,5′′-trione (8e) | AChE | 3.35 |

| BChE | 5.63 | |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 |

Data compiled from studies on dispiro-pyrrolidines and proline-based carbamates. nih.govmdpi.com

InhA Enzyme Inhibition for Antitubercular Activity

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a well-validated target for the development of new antitubercular drugs. nih.gov Pyrrolidine carboxamides have emerged as a novel and potent class of InhA inhibitors. nih.govacs.org Research has shown that the substitution pattern on the pyrrolidine scaffold is crucial for activity.

Specifically, the compound N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been investigated as an InhA inhibitor. vulcanchem.com In a broader study of pyrrolidine carboxamides, it was found that substitutions at the 3-position of the phenyl ring, including chloro substituents, can improve potency. nih.gov For example, the presence of 3-Cl and 5-Cl groups on the aniline (B41778) ring (Ring A) of the pyrrolidine carboxamide scaffold was shown to enhance inhibitory activity. researchgate.net The pyrrolidine ring itself was found to be essential for activity, as its replacement led to a loss of potency. researchgate.net

Table 4: InhA Inhibition by a Pyrrolidine Carboxamide Derivative

| Compound | Target | % Inhibition (at 15 µM) |

|---|---|---|

| Pyrrolidine carboxamide with 3-Cl, 5-Cl substitution | InhA | >50% |

Data based on structure-activity relationship studies of pyrrolidine carboxamides. researchgate.netnih.gov

DNA Gyrase and Topoisomerase IV Inhibition for Antibacterial Activity

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibacterial agents. nih.govresearchgate.net Pyrrolidine derivatives have been explored for their potential to inhibit these enzymes.

A study on 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives found that compounds bearing a 4-chlorophenyl group on the pyrrolidine ring exhibited significant inhibition of E. coli DNA gyrase. frontiersin.org For instance, compound 22c , which contains a 4-chlorophenyl substituent, showed an IC50 of 120 ± 10 nM against E. coli DNA gyrase, which was more potent than the standard drug novobiocin (B609625) (IC50 = 170 nM). frontiersin.org This compound also demonstrated potent inhibition of E. coli and S. aureus topoisomerase IV. frontiersin.org These findings suggest that the this compound scaffold could be a valuable component in the design of new dual-targeting antibacterial agents. frontiersin.org

Table 5: Inhibition of Bacterial Enzymes by a Chlorophenyl-Pyrrolidine Derivative

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 22c (a 4-chlorophenyl-pyrrolidine derivative) | E. coli DNA gyrase | 120 ± 10 |

| E. coli topoisomerase IV | 3,070 | |

| S. aureus topoisomerase IV | 8,200 | |

| Novobiocin (standard) | E. coli DNA gyrase | 170 |

Data from a study on 1,2,4-oxadiazole pyrrolidine derivatives. frontiersin.org

PPARγ and CCR2 Inhibition Studies

Peroxisome proliferator-activated receptor-gamma (PPARγ) and C-C chemokine receptor type 2 (CCR2) are important targets in metabolic and inflammatory diseases, respectively. Research into this compound derivatives for these targets is an active area.

A series of (S)-3-aminopyrrolidine derivatives have been identified as potent CCR2 antagonists. acs.org While the specific 3-(3-chlorophenyl) analogue was not detailed in the available abstract, this research highlights the utility of the pyrrolidine scaffold for targeting this receptor. Separately, a study on pyrrolone derivatives identified compounds that act as selective and dual-targeting inhibitors of CCR1 and CCR2. acs.org The compound 4-Acetyl-5-(3-chlorophenyl)-3-hydroxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (16) was synthesized as part of this investigation, indicating the exploration of the 3-chlorophenyl moiety in the context of CCR inhibition. acs.org

Furthermore, research on (2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide has shown that it can effectively inhibit CCR2 and CCR9 receptors, which are involved in inflammatory responses.

Anticancer Activity against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-468)

Derivatives of this compound have been the subject of research for their potential as anticancer agents. Studies have explored their efficacy against various human cancer cell lines, including the breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative). mdpi.comijper.org

Recent research has highlighted pyrrolidine derivatives as promising candidates for the development of anticancer drugs with high efficacy and low toxicity. depauw.edu One study synthesized a series of indolin-2-ones merged with a chalcone (B49325) pharmacophore, which demonstrated significant inhibition of proliferation in MDA-MB-231, MDA-MB-468, and MCF-7 breast cancer cells. researchgate.net Another study investigated a pyrrolidine derivative that was shown to induce apoptosis (cell death) and disrupt cell movement in the MCF-7 breast cancer cell line, suggesting its potential to inhibit both early and late-stage cancer cells. depauw.edu

Furthermore, research into fused benzo[h]chromeno[2,3-d]pyrimidine derivatives has shown significant activity. For instance, one compound demonstrated substantial activity against six cell lines and caused total cell death against two, including MDA-MB-468. nih.gov Another derivative in the same study also showed notable efficacy, leading to the death of MDA-MB-468 cells. nih.gov

The antiproliferative properties of indolyl sulfonohydrazones bearing a morpholinyl scaffold were investigated against MCF-7 and MDA-MB-468 breast cancer cell lines. mdpi.com Some of these synthesized agents, particularly a p-chlorophenyl-containing analog, showed promising anti-breast cancer properties. mdpi.com

Table 1: Anticancer Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Pyrrolidine Derivatives | MCF-7 | Induction of apoptosis, disruption of cell movement | depauw.edu |

| Indolin-2-one-chalcone hybrids | MDA-MB-231, MDA-MB-468, MCF-7 | Inhibition of proliferation | researchgate.net |

| Fused benzo[h]chromeno[2,3-d]pyrimidines | MDA-MB-468 | Total cell death | nih.gov |

| Indolyl sulfonohydrazones | MCF-7, MDA-MB-468 | Anti-breast cancer properties | mdpi.com |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been another area of significant research interest. ijper.orgresearchgate.net The pyrrolidine ring is a common feature in molecules with anti-inflammatory activity. researchgate.netnih.gov

Research has focused on the synthesis of novel pyrrolidine derivatives and their evaluation for anti-inflammatory effects, often in conjunction with analgesic activity. researchgate.net Some studies have explored the computational effects of these derivatives on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netnih.gov For example, a series of pyrrolo[3,4-c]pyrrole (B14788784) derivatives were designed and tested for their inhibitory activity against COX and lipoxygenase (LOX) enzymes. nih.gov The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment, which can be incorporated into these derivatives, is recognized as an important pharmacophore for analgesic and anti-inflammatory activities. nih.gov

One study reported the synthesis of novel pyrrolopyrimidine derivatives and their evaluation as anti-inflammatory agents. tandfonline.com The analgesic activity observed in the second phase of the formalin test for certain pyrrolidine-2,5-dione derivatives suggests an anti-inflammatory profile. mdpi.com

Antimicrobial and Antitubercular Efficacy

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including efficacy against bacteria, fungi, and mycobacteria. ijper.orgnih.govnih.govmdpi.commdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of pyrrolidine derivatives has been widely studied. ijper.orgnih.govmdpi.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

Several studies have synthesized and evaluated new pyrrolidine derivatives for their antibacterial properties. For instance, thiazole-based pyrrolidine derivatives have been found to selectively inhibit Gram-positive bacteria. biointerfaceresearch.com In one study, a 4-F-phenyl derivative of a thiazole-based pyrrolidine showed inhibitory activity against Staphylococcus aureus and Bacillus cereus but not against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com Another study reported that spirooxindole pyrrolidine-linked hybrids exhibited advanced antifungal activity against various clinical fungal strains. nih.gov

Furthermore, research on 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives has shown that many of these compounds possess good to excellent antibacterial activity against both Gram-positive and Gram-negative organisms. nih.gov

Antifungal Activity

The antifungal properties of this compound derivatives have also been a focus of investigation. mdpi.com Pyrrolidine-containing compounds have been explored as potential antifungal agents, with some showing promising activity. researchgate.net

One area of research involves the synthesis of tetrazole derivatives bearing a pyrrolidine moiety to assess their action against Candida albicans. nih.gov In one such study, a derivative, 2-{3-[2-(3-methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole, was identified as a leading antifungal inhibitor. nih.gov Another study synthesized novel pyrrole (B145914) and fused pyrrole derivatives, which were evaluated for their antifungal activity. tandfonline.com

Research has also been conducted on phenylpyrrole-substituted tetramic acids, which are derivatives of pyrrolidine-2,4-dione, to determine their fungicidal activity. mdpi.com

Quorum Sensing Inhibition in Bacterial Pathogens (e.g., Staphylococcus aureus)

A novel approach to combating bacterial infections is to target their communication systems, a process known as quorum sensing (QS). nih.gov Inhibiting QS can reduce bacterial virulence without directly killing the bacteria, which may lower the selective pressure for developing resistance. beilstein-journals.orgnih.gov Staphylococcus aureus, a significant human pathogen, utilizes QS to regulate its virulence. beilstein-journals.orgnih.gov

Research has explored the potential of pyrrolidine-based compounds as quorum sensing inhibitors (QSIs). The natural product hamamelitannin (B191367) has been identified as a QSI in S. aureus. beilstein-journals.orgnih.gov This has inspired the synthesis of pyrrolidine-based analogues of hamamelitannin to investigate their potential as QSIs. beilstein-journals.orgnih.gov The goal of these studies is to "disarm" pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by interfering with their cell-to-cell communication. beilstein-journals.orgnih.gov

Table 2: Antimicrobial and Antitubercular Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Activity | Target Organism(s) | Compound Class/Derivative | Reference(s) |

|---|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Thiazole-based pyrrolidines, 3-(4-chlorophenyl)-4-substituted pyrazoles | biointerfaceresearch.comnih.gov |

| Antifungal | Candida albicans | Tetrazole derivatives with a pyrrolidine moiety | nih.govnih.gov |

| Antitubercular | Mycobacterium tuberculosis H37Rv | Thiazolyl pyrrolidine carboxamides, Spiro indole thiazolidine (B150603) derivatives | scispace.comresearchgate.net |